1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
Description
This compound belongs to a class of tetrazole-piperazine derivatives, characterized by a 1-phenyl-1H-tetrazole moiety linked via a methyl group to a piperazine ring, which is further connected to a thiophene-containing ethanone group. The tetrazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the piperazine scaffold enhances solubility and pharmacokinetic properties . Synthesis typically involves multi-step reactions, including alkylation of tetrazole intermediates with piperazine derivatives and subsequent coupling with thiophene-based electrophiles .
Properties
IUPAC Name |
1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c25-18(13-16-7-4-12-26-16)23-10-8-22(9-11-23)14-17-19-20-21-24(17)15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZCYTOLVYVLIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)CC4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the Tetrazole Ring: Starting from a phenyl-substituted nitrile, the tetrazole ring can be formed using sodium azide under acidic conditions.
Piperazine Derivative Synthesis: The piperazine ring can be synthesized from ethylenediamine and a suitable dihalide.
Coupling Reaction: The tetrazole and piperazine derivatives can be coupled using a suitable linker, such as a halomethyl group.
Thiophene Addition: Finally, the thiophene ring can be introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. Key methods include:
- Formation of the Tetrazole Ring : The tetrazole moiety can be synthesized through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Piperazine Attachment : The piperazine ring is introduced via nucleophilic substitution reactions.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
Recent studies have highlighted several promising biological activities associated with this compound:
Antimicrobial Activity
Research indicates that compounds containing tetrazole and piperazine structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of both tetrazole and piperazine enhances the antimicrobial efficacy of such compounds .
Antitumor Activity
Compounds with similar structural features have been investigated for antitumor properties. Preliminary studies indicate that they may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways. This suggests potential applications in cancer therapy .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Study on Antimicrobial Effects : A study evaluated a series of tetrazole-piperazine derivatives for their antimicrobial activity against clinical isolates. The findings demonstrated that certain derivatives exhibited potent activity comparable to established antibiotics .
- Antitumor Mechanisms : Another investigation focused on the apoptotic effects of tetrazole derivatives in human cancer cell lines. The study found that these compounds could significantly reduce cell viability and induce apoptosis, highlighting their potential as therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine/Piperidine Substituents
- 2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones (e.g., Compound 13a) Key Difference: Allyl group on piperazine instead of a methyl-tetrazole linkage. Impact: The allyl group increases lipophilicity but may reduce metabolic stability compared to the methyl-tetrazole group in the target compound. Antimicrobial assays show MIC values of 4–16 µg/mL against Staphylococcus aureus, comparable to ciprofloxacin .
- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones (e.g., Compounds 22–28) Key Difference: Piperidine (6-membered ring with one N) replaces piperazine (6-membered ring with two N atoms). Impact: Reduced hydrogen-bonding capacity due to fewer nitrogen atoms, leading to lower solubility and antimicrobial potency (MIC: 32–64 µg/mL) .
Sulfonylpiperazine Derivatives with Thioether Linkages
- 2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7d) Key Difference: Thioether (-S-) linker and sulfonyl (-SO₂-) group on piperazine. Impact: Enhanced electron-withdrawing effects from the sulfonyl group improve stability but reduce cellular permeability. Antiproliferative activity against MCF-7 cells: IC₅₀ = 12.5 µM .
- 2-((1-(4-Bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanone (7k) Key Difference: Bromine substituent on the tetrazole aryl group and methoxy-sulfonyl group on piperazine.
Halogenated Analogues
- 1-(4-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone Key Difference: Fluorine atom on the tetrazole’s phenyl ring.
Thiophene vs. Phenyl/Benzyl Substitutions
- 2-((1-Benzyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7g) Key Difference: Benzyl group on tetrazole and phenylsulfonyl on piperazine. Impact: Benzyl substitution increases hydrophobicity, reducing aqueous solubility (melting point: 133–135°C vs. 157–159°C for the thiophene-containing 7d) .
Biological Activity
1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound characterized by unique structural features, including a tetrazole ring, a piperazine moiety, and a thiophene group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and oncology.
Chemical Structure
The compound can be represented by the following molecular formula:
| Component | Value |
|---|---|
| Molecular Formula | C18H22N6OS |
| Molecular Weight | 362.48 g/mol |
| SMILES | Cc1ccccc1C(=O)N1CCN(Cc2nnnn2-c2ccccc2)CC1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as neurotransmitter receptors and enzymes. The tetrazole ring mimics carboxylic acids, allowing for high-affinity binding to biological targets, which may modulate their activity and lead to therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar tetrazole-containing compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis .
Neuropharmacological Effects
The compound has been investigated for its potential neuropharmacological effects. Preliminary studies suggest that it may act as a ligand for serotonin receptors, influencing mood and anxiety pathways. The piperazine component is known for its role in enhancing the bioactivity of compounds targeting the central nervous system .
Anticancer Properties
Recent investigations into related compounds have highlighted their potential as anticancer agents. For example, compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The unique combination of the tetrazole and thiophene groups may enhance the selectivity and potency of these compounds against tumor cells.
Case Studies
Several studies have explored the biological activity of tetrazole derivatives:
- A study demonstrated that a related tetrazole compound inhibited the growth of Mycobacterium tuberculosis at low concentrations, showcasing its potential as an anti-tubercular agent .
- Another research effort highlighted the effectiveness of similar piperazine derivatives in modulating serotonin receptor activity, which could lead to new treatments for depression and anxiety disorders .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common multi-step synthetic routes for synthesizing 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone?
The synthesis typically involves nucleophilic substitution and coupling reactions. A standard route includes:
Step 1 : Condensation of a thiophene-derived carbonyl compound with a piperazine intermediate.
Step 2 : Functionalization of the tetrazole ring via coupling with a phenyl-containing reagent under basic conditions.
Step 3 : Purification using column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures).
Key catalysts include triethylamine or DMAP, while solvents like dichloromethane or acetonitrile are used for solubility control. Reaction progress is monitored via TLC or HPLC .
Q. How are analytical techniques like HPLC and NMR employed to characterize intermediates and final products?
- HPLC : Used to assess purity (>95% threshold for biological assays) and monitor reaction completion. A reverse-phase C18 column with a methanol/water gradient is typical .
- NMR : ¹H and ¹³C NMR confirm structural integrity. For example, the tetrazole proton appears as a singlet at δ 8.9–9.2 ppm, while the thiophene protons resonate at δ 6.8–7.5 ppm. HSQC and HMBC correlations verify connectivity .
Q. What initial biological screening approaches are recommended for this compound?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans).
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.
- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to establish safety thresholds .
Advanced Research Questions
Q. How can coupling reactions in the synthesis be optimized to improve yield and selectivity?
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings.
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) for stabilizing transition states.
- Temperature control : Microwave-assisted synthesis (80–120°C) reduces side reactions and shortens reaction times.
Yields >70% are achievable with 1.5 eq. of coupling partner and 5 mol% catalyst .
Q. What crystallographic methods are used to resolve the compound’s 3D structure?
- Single-crystal X-ray diffraction : Crystals grown via slow evaporation in ethanol/dichloromethane.
- Data collection : Monoclinic space group P2₁/c with unit cell parameters a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å, β = 91.56°.
- Refinement : The CCP4 suite (e.g., REFMAC5) refines bond lengths (C–N: 1.32–1.38 Å) and angles (C–S–C: 105°). Hydrogen-bonding networks stabilize the lattice .
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
- Docking studies : Autodock Vina or Schrödinger Suite models interactions with biological targets (e.g., bacterial gyrase).
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze electron density (e.g., tetrazole ring’s electron-withdrawing effect).
- ADMET prediction : SwissADME estimates logP (~3.2) and bioavailability scores .
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
- Acidic conditions (pH <4) : Protonation of the piperazine nitrogen reduces solubility, leading to precipitation.
- Basic conditions (pH >9) : Hydrolysis of the ethanone group forms carboxylic acid derivatives.
Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
